molecular formula C17H35Br B013588 1-Bromoheptadecane CAS No. 3508-00-7

1-Bromoheptadecane

Cat. No. B013588
CAS RN: 3508-00-7
M. Wt: 319.4 g/mol
InChI Key: HHSDZLLPIXMEIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated alkanes, like 1-bromoheptadecane, often involves the reaction of alcohols with brominating agents. While specific synthesis methods for 1-bromoheptadecane are not detailed in the provided literature, analogous processes can be inferred from related compounds. For example, 1-bromododecane has been synthesized using potassium bromide and concentrated sulfuric acid, indicating a general approach for alkyl bromide synthesis that may be applicable to 1-bromoheptadecane as well (J. Heng, 2007).

Molecular Structure Analysis

The molecular structure of 1-bromoheptadecane, like other alkyl bromides, features a long hydrocarbon chain with a terminal bromine atom. This structure imparts certain physical and chemical properties to the compound, such as hydrophobicity and reactivity towards nucleophiles. The structure and reactivity of a related bromo compound, a 1-bromoalumole, have been studied, showcasing the impact of bromine on the compound's behavior and potential for further functionalization (Tatsuya Wasano et al., 2014).

Chemical Reactions and Properties

1-Bromoheptadecane participates in various chemical reactions characteristic of alkyl halides. These include nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles, and elimination reactions where the removal of the bromine atom leads to the formation of alkenes. The reactivity of brominated compounds, including their use in organic synthesis and the formation of complex molecules, has been extensively explored (I. Saikia et al., 2016).

Physical Properties Analysis

The physical properties of 1-bromoheptadecane, such as its melting and boiling points, density, and solubility, are influenced by the length of its carbon chain and the presence of the bromine atom. Studies on related 1-bromoalkanes provide insights into how these factors affect physical properties. For example, the heat capacities and densities of various 1-bromoalkanes have been measured, providing data that can help predict the behavior of 1-bromoheptadecane under different conditions (M. Chorążewski et al., 2005).

Chemical Properties Analysis

The chemical properties of 1-bromoheptadecane, such as its reactivity, stability, and interactions with other molecules, derive from its bromine atom and hydrocarbon chain. The presence of bromine makes it a valuable reagent in nucleophilic substitution and elimination reactions, allowing for the synthesis of a wide range of derivatives. The study of brominated compounds in organic synthesis highlights the versatility and utility of these molecules in chemical transformations (I. Saikia et al., 2016).

Scientific Research Applications

  • Thermophysical Properties : 1-Bromoalkanes like 1-Bromoheptadecane are studied for their isobaric heat capacities, isothermal compressibility, and inverse reduced fluctuations. This research helps understand the influence of the bromine atom on volume fluctuations in these compounds (Korotkovskii et al., 2016).

  • Biomedical Research : 1-Bromoheptane, a related compound, is known to deplete cellular glutathione (GSH) levels without causing cytotoxicity in isolated rat hepatocytes. This property is significant for understanding cellular responses to chemical exposure (Khan & O'Brien, 1991).

  • Molecular Connectivity Models : 1-Bromoheptane is used in molecular connectivity models (MCI) for calculating molar heat capacities of halogenoalkanes, contributing to the understanding of molecular behavior in different temperature ranges (Chorążewski et al., 2005).

  • Central Nervous System Effects : Studies on 1-bromopropane, another bromoalkane, reveal effects on the central nervous system, such as changes in gamma-enolase and sulfhydrul base in proteins, which are important for understanding neurotoxicity (Wang et al., 2003).

  • Synthesis of Functionalized Compounds : Compounds like 5-Bromopentadienal, used as precursors in synthesizing polyenic compounds, are critical in chemical synthesis and pharmaceutical research (Soullez et al., 1995).

  • Neurochemical Changes : Exposure to 1-bromopropane leads to neurochemical changes in rats, highlighting its potential for studying neurotoxicity and occupational health risks (Wang et al., 2002).

  • Reproductive Health Research : 1-Bromopropane is known to cause dose-dependent ovarian dysfunction in rats, providing insights into reproductive health and chemical exposure risks (Yamada et al., 2003).

  • Proteomics in Poisoning Diagnosis : Proteomic analysis of 1-BP poisoning reveals insights into immune response, signal transduction, metabolism, coagulation, and stress response, aiding in the development of potential protein markers for diagnosis (Miao et al., 2018).

  • Environmental and Occupational Health : 1-Bromopropane's neurotoxicity in long-term exposure, especially its impact on muscle strength and motor nerve conduction, is significant in studying the environmental and occupational health impacts of chemical exposure (Ichihara et al., 2000).

  • Chemical Reactions and Catalysis : The energetics of 1,2-dibromoheptane formation, relative to 1-bromo-2-heptene, with hydrogen bromide-water associates as a catalytic agent, are essential for understanding chemical reactions and catalysis mechanisms (Miroshnichenko, 1998).

Safety And Hazards

1-Bromoheptadecane is classified as a combustible solid . It should be handled with care to avoid dust formation and inhalation . In case of contact with skin or eyes, it should be washed off with soap and plenty of water . If ingested or inhaled, medical attention should be sought immediately .

properties

IUPAC Name

1-bromoheptadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSDZLLPIXMEIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049280
Record name 1-Bromoheptadecane
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Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromoheptadecane

CAS RN

3508-00-7
Record name 1-Bromoheptadecane
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Record name Heptadecane, 1-bromo-
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Record name 1-BROMOHEPTADECANE
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Record name Heptadecane, 1-bromo-
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Record name 1-Bromoheptadecane
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Record name 1-bromoheptadecane
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Synthesis routes and methods

Procedure details

1-Heptadecanol (10 g, 39.1 mmol) was placed in a dry 25 ml round bottom flask attached to a reflux condenser and heated to 60° C. under a nitrogen atmosphere. Phosphorous tribromide (10 g, 39.1 mmol) was added dropwise and the resulting solution was stirred for 48 h. The reaction mixture was then cooled in an ice bath and quenched with a saturated solution of NaHCO3 (10 ml). The aqueous layer was extracted with ether (4×10 ml). The combined organic layers were dried over MgSO4, filtered and concentrated. The crude residue was flash chromatographed (hexanes) to afford 7.2 g (57%) of 1-bromoheptadecane as a colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
PD Siegel, A Fedorowicz, L Butterworth… - Toxicological …, 2009 - academic.oup.com
The murine local lymph node assay (LLNA) is an internationally accepted assay for identification of contact allergens. The LLNA has also been used in research studies to evaluate …
Number of citations: 13 academic.oup.com
JTG Hamilton, WC McRoberts, MJ Larkin… - …, 1995 - microbiologyresearch.org
… 1Bromopentadecane (purity > 98 %) and 1 -bromoheptadecane (purity > 97 Yo) were acquired from Fluka. 1-Fluorotetradecane (purity > 96%) was obtained from Fluorochem. None of …
Number of citations: 13 www.microbiologyresearch.org
P Cintas, K Martina, B Robaldo, D Garella… - Collection of …, 2007 - cccc.uochb.cas.cz
… The one-pot procedure started from 1-bromoheptadecane (DMF, 10 mole % of Cu(I)/C, irradiation with MW at 110 C for 25 min). The desired product was obtained in 85% yield. Mp 94 C…
Number of citations: 45 cccc.uochb.cas.cz
S Hilgard, M Horák, A Vystrčil - Collection of Czechoslovak …, 1974 - cccc.uochb.cas.cz
… Thus, eg, the v(OH) band in t-butanol appears as a resolved doublet in the 1-bromoheptadecane solution (Fig. 2); the higher wavenumber component of the doublet belongs to the …
Number of citations: 1 cccc.uochb.cas.cz
L Candish, EA Standley… - … A European Journal, 2016 - Wiley Online Library
… Therefore, on a mole-for-mole basis, 1-bromoheptadecane costs roughly 100 times more … acid (C18) was readily converted into 1-bromoheptadecane in a single step in 47 % yield on 5 …
RC Cambie, RC Hayward, JL Jurlina… - Journal of the …, 1981 - pubs.rsc.org
… of bromine in refluxing carbon tetrachloride resulted in a clean conversion into 1-bromoheptadecane (9) in 70% yield, which compares favourably with that (78%) obtained when (5) was …
Number of citations: 7 pubs.rsc.org
DR Howton - Science, 1955 - science.org
… It was observed some tiime ago in connection with the preparation of certain carboxy-labeled fatty acids (1) that 1-bromoheptadecane is rapidly eluted from alumina by petroleum ether …
Number of citations: 22 www.science.org
RG Johnson, RK Ingham - Chemical Reviews, 1956 - ACS Publications
Largely because of the extensive contributions of the Hunsdieckers (96, 97, 98, 99, 100, 101, 102) to our knowledge of this reaction, many chemists refer to the reaction under …
Number of citations: 309 pubs.acs.org
DS Blough - Science, 1955 - science.org
… It was observed some tiime ago in connection with the preparation of certain carboxy-labeled fatty acids (1) that 1-bromoheptadecane is rapidly eluted from alumina by petroleum ether …
Number of citations: 67 www.science.org
DF Jones - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
Methyl [(17L)-17-3H1]stearate, methyl [(17D)-17-3H1]stearate, and methyl [(17DL)-17-3H1]stearate have been prepared. Each of these compounds, mixed with methyl [U-14C]stearate, …
Number of citations: 30 pubs.rsc.org

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